While the specific combination of Re²⁺ and CO hasn't been thoroughly investigated, research exists on rhenium-carbonyl complexes with different oxidation states of rhenium. These complexes exhibit diverse properties and potential applications:
Carbon monoxide; rhenium(2+) is a coordination complex involving carbon monoxide and rhenium in the +2 oxidation state. Rhenium, a transition metal, is known for its ability to form stable complexes with various ligands, including carbon monoxide. In this compound, carbon monoxide acts as a ligand, coordinating to the rhenium center and influencing its electronic properties and reactivity. The unique characteristics of this compound stem from the combination of the metal's properties and the ligand's influence, making it significant in various chemical processes.
The reactions involving carbon monoxide; rhenium(2+) primarily include:
Carbon monoxide has notable biological activity; it is recognized as a signaling molecule in various biological systems. Rhenium-based complexes that release carbon monoxide have been investigated for their cytoprotective effects. For example, certain rhenium(2+) complexes have demonstrated the ability to release carbon monoxide in a controlled manner, which can protect cells from oxidative stress and promote cell survival . This property opens avenues for therapeutic applications in medicine.
The synthesis of carbon monoxide; rhenium(2+) typically involves several methods:
Carbon monoxide; rhenium(2+) finds applications in various fields:
Interaction studies of carbon monoxide; rhenium(2+) reveal its behavior in different environments:
Several compounds share similarities with carbon monoxide; rhenium(2+), particularly other metal-carbonyl complexes. Here are some notable examples:
Compound Name | Metal | Key Features |
---|---|---|
Iron pentacarbonyl | Iron | Known for its ability to stabilize high oxidation states. |
Manganese pentacarbonyl | Manganese | Similar reactivity patterns with carbon monoxide. |
Nickel tetracarbonyl | Nickel | Used extensively in catalytic applications. |
Cobalt tetracarbonyl | Cobalt | Exhibits unique catalytic properties similar to rhenium. |
What sets carbon monoxide; rhenium(2+) apart from these similar compounds is its specific electronic configuration and stability under various reaction conditions. The ability of rhenium to adopt multiple oxidation states allows for diverse reactivity patterns not commonly found in other transition metal complexes. Additionally, its effectiveness as a catalyst for both organic transformations and biological applications highlights its versatility.
Reductive carbonylation of high-valent rhenium precursors is a cornerstone for synthesizing Re(II) carbonyl complexes. Dirhenium decacarbonyl, Re₂(CO)₁₀, serves as a pivotal starting material. Its synthesis involves the reduction of Re(VII) oxides under high-pressure CO:
$$
\text{Re}2\text{O}7 + 17\,\text{CO} \rightarrow \text{Re}2(\text{CO}){10} + 7\,\text{CO}_2 \quad
$$
Alternative routes include the reduction of ammonium perrhenate ([NH₄][ReO₄]) using diisobutylaluminum hydride at atmospheric CO pressure, yielding Re₂(CO)₁₀ in >90% efficiency. This method avoids extreme conditions, making it suitable for industrial scaling.
Electrochemical oxidation of Re(I) precursors, such as cis- or trans-[Re(CO)₂(P–P)₂]⁺ (P–P = diphosphine), generates 17-electron Re(II) species. Spectroelectrochemical studies confirm the formation of trans-[Re(CO)₂(P–P)₂]²⁺ via isomerization post-oxidation. Stability varies with ligand electronics; electron-withdrawing groups enhance Re(II) longevity by mitigating back-donation.
Table 1: Reductive Carbonylation Routes to Re(II) Complexes
Precursor | Reducing Agent | Product | Conditions |
---|---|---|---|
Re₂O₇ | CO | Re₂(CO)₁₀ | 250°C, 350 atm CO |
[NH₄][ReO₄] | (iPr₂AlH)₂ | Re₂(CO)₁₀ | 25°C, 1 atm CO |
[Re(CO)₃Br₃] | Zn/HOAc | [Re(CO)₅H] | Reflux, THF |
Ligand substitution at Re(II) centers enables fine-tuning of electronic and steric properties. The synthon cis-[ReII(CO)₂Br₄]²⁻ reacts with monodentate (L = N-methylimidazole, 4-picoline) or bidentate (N∩N = bipyridine, phenanthroline) ligands to form cis-trans-[ReII(CO)₂Br₂L₂] complexes. X-ray crystallography confirms a cis-trans-cis geometry, with ligands occupying axial positions trans to CO groups.
Notably, substitution kinetics depend on ligand nucleophilicity. Pyridine derivatives exhibit faster rates than aliphatic amines due to π-backbonding stabilization. Electrospray mass spectrometry (ESMS) and IR spectroscopy validate substitution completeness, with ν(CO) shifts (1950–2050 cm⁻¹) reflecting ligand-induced electronic changes.
Table 2: Ligand Substitution in Re(II) Complexes
Starting Material | Ligand | Product | ν(CO) (cm⁻¹) |
---|---|---|---|
[ReII(CO)₂Br₄]²⁻ | N-methylimidazole | [ReII(CO)₂Br₂(N-MeIm)₂] | 1985, 1902 |
[ReII(CO)₂Br₄]²⁻ | 4,4'-dimethyl-2,2'-bipyridine | [ReII(CO)₂Br₂(bipy)] | 1978, 1895 |
Photolysis of Re₂(CO)₁₀ in the presence of Lewis bases (e.g., H₂O, THF) induces Re–Re bond cleavage, forming monomeric Re(II) species. For example, UV irradiation (λ = 365 nm) in aqueous THF yields [Re(μ₃-OH)(CO)₃]₄, a tetranuclear cubane cluster, alongside volatile HRe(CO)₅. Time-resolved IR studies reveal intermediates such as [Re₂(μ-H)(μ-OH)(CO)₈], which undergo rapid CO loss upon excitation.
CO-release kinetics are pH-dependent. For cis-trans-[ReII(CO)₂Br₂L₂], half-lives (t₁/₂) range from 2.5 min (pH 7.4) to >60 min (pH 9.0), attributed to base-assisted decarbonylation. These properties are exploited in CO-releasing molecules (CORMs) for biomedical applications.
Supported Re(II) catalysts are synthesized via immobilization of Re₂(CO)₁₀ on mesoporous silica (SBA-15). Thermal decomposition at 150°C generates monopodal –ORe(=O)₃ sites, which activate CO for methanol carbonylation. Kinetic studies using density functional theory (DFT) identify Re(V) and Re(III) intermediates, with C–C coupling barriers <25 kcal/mol.
ReOx/SiO₂ catalysts exhibit 90% acetic acid selectivity at 200°C, outperforming homogeneous Ir/Rh systems. Surface-mediated reduction by CO or methanol is critical, as pristine Re(VII) sites are inert. In situ XAS confirms partial reduction to Re(III) under reaction conditions.
Acute Toxic;Irritant